molecular formula C15H19FN2O B4734103 1-(cyclopropylcarbonyl)-4-(3-fluorobenzyl)piperazine

1-(cyclopropylcarbonyl)-4-(3-fluorobenzyl)piperazine

Cat. No.: B4734103
M. Wt: 262.32 g/mol
InChI Key: AMKRJCUNQWANKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopropylcarbonyl)-4-(3-fluorobenzyl)piperazine, also known as CPP-115, is a compound that has gained significant attention in the field of neuroscience and drug development. This compound is a potent and selective inhibitor of the enzyme γ-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. Inhibition of this enzyme leads to an increase in GABA levels, which has been shown to have therapeutic potential in a range of neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 1-(cyclopropylcarbonyl)-4-(3-fluorobenzyl)piperazine is based on its ability to inhibit GABA transaminase, which leads to an increase in GABA levels in the brain. GABA is the main inhibitory neurotransmitter in the brain, and increased levels of GABA have been shown to have anxiolytic, anticonvulsant, and sedative effects. Inhibition of GABA transaminase has also been shown to increase the levels of other neurotransmitters, such as dopamine and serotonin, which may contribute to the therapeutic effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to increase GABA levels in the brain. This leads to an increase in inhibitory neurotransmission, which can have a range of effects on brain function. This compound has been shown to have anxiolytic, anticonvulsant, and sedative effects, as well as potential applications in the treatment of addiction and depression.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(cyclopropylcarbonyl)-4-(3-fluorobenzyl)piperazine in lab experiments include its high potency and selectivity for GABA transaminase, as well as its potential therapeutic applications in a range of neurological and psychiatric disorders. However, there are also limitations to using this compound in lab experiments, including its high cost and limited availability, as well as the potential for off-target effects.

Future Directions

There are several future directions for research on 1-(cyclopropylcarbonyl)-4-(3-fluorobenzyl)piperazine, including:
1. Further investigation of the safety and efficacy of this compound in human subjects, particularly in the treatment of neurological and psychiatric disorders.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Investigation of the potential therapeutic applications of this compound in other disorders, such as schizophrenia and bipolar disorder.
4. Investigation of the potential use of this compound in combination with other drugs for the treatment of neurological and psychiatric disorders.
5. Further investigation of the mechanism of action of this compound, including its effects on other neurotransmitters and brain regions.
Conclusion
This compound is a compound that has significant potential for the treatment of neurological and psychiatric disorders. Its ability to increase GABA levels in the brain has been shown to have therapeutic effects in a range of animal models and human clinical trials. Further research is needed to fully understand the potential of this compound and to develop more efficient and cost-effective synthesis methods.

Scientific Research Applications

1-(cyclopropylcarbonyl)-4-(3-fluorobenzyl)piperazine has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. Preclinical studies have shown that this compound has efficacy in animal models of epilepsy, anxiety, depression, and addiction. Clinical trials have also been conducted to investigate the safety and efficacy of this compound in human subjects, with promising results.

Properties

IUPAC Name

cyclopropyl-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O/c16-14-3-1-2-12(10-14)11-17-6-8-18(9-7-17)15(19)13-4-5-13/h1-3,10,13H,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKRJCUNQWANKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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